1-Butane-d9-sulfonyl Chloride
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Overview
Description
1-Butane-d9-sulfonyl Chloride is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is used in various chemical reactions and research applications due to its unique properties. The presence of deuterium can influence reaction mechanisms and outcomes, making it valuable in scientific studies.
Preparation Methods
1-Butane-d9-sulfonyl Chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-Butane-d9 with sulfuryl chloride. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Industrial production methods may involve large-scale reactions using specialized equipment to handle the reagents and maintain the required conditions.
Chemical Reactions Analysis
1-Butane-d9-sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives. Common reagents include amines and alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids under specific conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of corresponding sulfides. The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
1-Butane-d9-sulfonyl Chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: The compound is used in labeling studies to track the movement and interaction of molecules within biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butane-d9-sulfonyl Chloride involves the formation of sulfonyl derivatives through nucleophilic substitution reactions. The deuterium atoms in the compound can influence the reaction kinetics and pathways, providing insights into reaction mechanisms. The molecular targets and pathways involved depend on the specific application and the nature of the reagents used.
Comparison with Similar Compounds
1-Butane-d9-sulfonyl Chloride can be compared with other sulfonyl chlorides, such as:
1-Butanesulfonyl Chloride: Similar in structure but without deuterium, leading to different reaction kinetics.
Methanesulfonyl Chloride: A smaller molecule with different reactivity and applications.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with distinct properties and uses. The uniqueness of this compound lies in its deuterium content, which can significantly impact its chemical behavior and applications.
Properties
Molecular Formula |
C4H9ClO2S |
---|---|
Molecular Weight |
165.69 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonadeuteriobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H9ClO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3/i1D3,2D2,3D2,4D2 |
InChI Key |
WEDIIKBPDQQQJU-YNSOAAEFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)Cl |
Canonical SMILES |
CCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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